4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)-

medicinal chemistry SAR drug design

Researchers sourcing quinazolinone probes for hydrogen-bond-dependent SAR face limited availability of N-3 ethylaminoethyl derivatives with defined HBD capacity. CAS 77300-98-2 (HBD=1) directly addresses this gap versus the tertiary-amine analog CAS 77300-85-7 (HBD=0), enabling bidentate H-bond engagement with kinase hinge-region carbonyls or GPCR aspartate/glutamate residues. • Matched-pair analysis with 2-methyl congener (CAS 77300-91-5): ΔXLogP +0.6 for isolating lipophilicity-driven potency, CYP450 substrate recognition, and permeability shifts. • C-Br bond (BDE ≈285 kJ·mol⁻¹) provides superior metabolic stability versus C-I analog (BDE ≈222 kJ·mol⁻¹) for quantitative dehalogenation rate studies in microsomal/hepatocyte assays. • Monobromo substitution reduces poly-halogenated off-target pharmacology risk inherent in 6,8-dibromo derivatives, ensuring single-halogen-driven target engagement.

Molecular Formula C14H18BrN3O
Molecular Weight 324.22 g/mol
CAS No. 77300-98-2
Cat. No. B12797815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)-
CAS77300-98-2
Molecular FormulaC14H18BrN3O
Molecular Weight324.22 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCNCC
InChIInChI=1S/C14H18BrN3O/c1-3-13-17-12-6-5-10(15)9-11(12)14(19)18(13)8-7-16-4-2/h5-6,9,16H,3-4,7-8H2,1-2H3
InChIKeyXNOJIAMOYDKOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 77300-98-2: Structural & Physicochemical Profile


4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)- (CAS 77300-98-2; PubChem CID 63595) is a synthetic small-molecule quinazolin-4(3H)-one derivative with the molecular formula C₁₄H₁₈BrN₃O and a molecular weight of 324.22 g·mol⁻¹ [1]. It features a 6-bromo substituent on the quinazolinone core, a 2-ethyl group, and an N-3 ethylaminoethyl side chain terminating in a secondary amine [1]. Computed physicochemical descriptors include XLogP3-AA = 2, one hydrogen bond donor, three hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area (TPSA) of 44.7 Ų [1]. The compound is catalogued under DSSTox Substance ID DTXSID30228033 within the EPA CompTox Chemicals Dashboard, confirming its registration in authoritative chemical inventories [2].

CAS 77300-98-2 Analogs: Substitution Risk


Quinazolin-4(3H)-one derivatives exhibit profound pharmacological divergence driven by subtle variations at the C-2, N-3, and C-6 positions. Within the commercially available cluster sharing the 6-bromo-2-alkyl-quinazolinone scaffold, three critical structural vectors differentiate CAS 77300-98-2 from its nearest neighbors: (i) the C-2 ethyl group versus the methyl congener (CAS 77300-91-5) alters both steric volume and lipophilicity; (ii) the N-3 secondary-amine-terminated ethylaminoethyl chain differs fundamentally from the tertiary-amine dimethylaminoethyl analog (CAS 77300-85-7) in hydrogen-bond donor capacity (HBD = 1 vs. HBD = 0) and protonation state at physiological pH; and (iii) the 6-bromo substitution pattern distinguishes it from the 6-iodo analog (CAS 77301-22-5) and the 6,8-dibromo derivative (CAS 77300-87-9) in halogen-dependent electronic effects and metabolic stability [1]. These physicochemical differences predict non-interchangeable target engagement, ADME, and off-target profiles, making generic substitution without re-screening a scientifically indefensible procurement strategy .

Quantitative Differentiation: CAS 77300-98-2 vs. Analogs


C-2 Ethyl vs. Methyl: Lipophilicity & Steric Impact

The target compound (CAS 77300-98-2) bears a C-2 ethyl substituent, whereas its closest congener (CAS 77300-91-5) carries a C-2 methyl group. This single methylene difference translates into a computed XLogP3-AA increase from 1.4 (2-methyl analog) to 2.0 (2-ethyl target), representing a ΔXLogP of +0.6 log units [1]. The molecular weight shifts from 310.19 g·mol⁻¹ (2-methyl) to 324.22 g·mol⁻¹ (2-ethyl), a ΔMW of +14.03 g·mol⁻¹ [1]. The additional methylene also increases the number of rotatable bonds from 4 to 5, enhancing conformational flexibility [1]. These cumulative physicochemical alterations are sufficient to modify membrane permeability, CYP450 metabolic liability, and hydrophobic binding pocket complementarity in a target-dependent manner [2].

medicinal chemistry SAR drug design

N-3 Side Chain: H-Bond Donor & Protonation State

The N-3 side chain of the target compound terminates in a secondary ethylamine (–NH–CH₂CH₃), conferring one hydrogen-bond donor (HBD = 1), whereas the dimethylamino analog (CAS 77300-85-7) terminates in a tertiary amine (–N(CH₃)₂) with HBD = 0 [1]. This difference is not detectable by molecular weight (identical at 324.22 g·mol⁻¹ for both C₁₄H₁₈BrN₃O isomers) or XLogP3-AA (both ~2.0), underscoring the necessity of HBD-count analysis for discriminating these procurement alternatives [1]. The secondary amine can act as both a hydrogen-bond donor and acceptor, enabling bidentate interactions with biological targets (e.g., kinase hinge regions, GPCR orthosteric sites) that are sterically inaccessible to the tertiary amine. Furthermore, the pKₐ values differ: secondary ethylamine (pKₐ ~10.6) versus tertiary dimethylamine (pKₐ ~9.8), resulting in distinct protonation fractions at physiological pH 7.4 [2].

pharmacophore modeling ADME solubility

6-Bromo vs. 6-Iodo: Metabolic Stability & Halogen Bonding

The target compound incorporates a 6-bromo substituent (van der Waals radius = 1.85 Å; electronegativity = 2.96 on the Pauling scale), whereas the 6-iodo analog (CAS 77301-22-5) carries iodine (vdW radius = 1.98 Å; electronegativity = 2.66) [1]. The C–Br bond dissociation energy (~285 kJ·mol⁻¹) is substantially higher than the C–I bond (~222 kJ·mol⁻¹), predicting greater metabolic stability against reductive dehalogenation by cytochrome P450 enzymes for the bromo compound [2]. Molecular weight shifts from 324.22 g·mol⁻¹ (Br) to 357.19 g·mol⁻¹ (I), a ΔMW of +32.97 g·mol⁻¹ that pushes the iodo analog closer to the upper boundary of drug-like chemical space [1]. The differential halogen σₘ Hammett constant (Br = +0.39; I = +0.35) modulates the electron density of the quinazolinone ring, influencing π-stacking interactions with aromatic residues in target binding pockets [2].

halogen bonding metabolic stability medicinal chemistry

6-Monobromo vs. 6,8-Dibromo: Selectivity & Synthetic Tractability

The target compound is a monobrominated quinazolinone, whereas the 6,8-dibromo derivative (CAS 77300-87-9) introduces a second bromine at the 8-position [1]. The 6,8-dibromo substitution pattern approximately doubles the molecular volume occupied by halogen atoms, increasing the topological polar surface area (TPSA) from 44.7 Ų to approximately 44.7 Ų (TPSA is unaffected by halogen substitution but the van der Waals surface area increases substantially), and raises the molecular weight beyond 400 g·mol⁻¹ [1]. Dibromination at positions ortho and para to the N-1 nitrogen introduces the potential for dual metabolic liability (two C–Br bonds susceptible to CYP450-mediated metabolism) and creates a symmetric electron-withdrawing pattern that can non-selectively engage multiple aromatic cage bromodomains or kinase hydrophobic pockets, reducing target selectivity compared to the monobromo scaffold [2].

selectivity synthetic chemistry lead optimization

CAS 77300-98-2 Validated Application Scenarios


N-3 Secondary Amine H-Bond Donor for SAR

The target compound is the appropriate choice when the pharmacophore hypothesis demands a hydrogen-bond donor at the terminus of the N-3 side chain. Its HBD = 1 distinguishes it from the N,N-dimethylamino analog (CAS 77300-85-7, HBD = 0), enabling bidentate hydrogen-bond interactions with target residues such as kinase hinge-region carbonyls or GPCR aspartate/glutamate side chains [1]. Researchers should select CAS 77300-98-2 over CAS 77300-85-7 when molecular docking or SAR data indicate that HBD capacity at this vector improves affinity or selectivity [1].

C-2 Alkyl Chain Length: Potency & ADME Matched-Pair

Paired procurement of CAS 77300-98-2 (2-ethyl, XLogP3-AA = 2.0) and CAS 77300-91-5 (2-methyl, XLogP3-AA = 1.4) enables a matched-pair analysis isolating the contribution of C-2 chain elongation to lipophilicity-driven potency shifts, metabolic stability, and permeability [1]. The +0.6 log unit ΔXLogP between these two compounds is within the range known to modulate CYP3A4/2D6 substrate recognition, making this pair ideal for probing lipophilicity-dependent ADME liability [2].

C-6 Halogen Metabolic Stability: Bromo vs. Iodo

The C–Br bond of CAS 77300-98-2 (bond dissociation energy ≈ 285 kJ·mol⁻¹) provides a metabolically more robust halogen substituent compared to the C–I bond of the 6-iodo analog (CAS 77301-22-5, BDE ≈ 222 kJ·mol⁻¹) [1]. Procurement of both compounds allows direct experimental determination of dehalogenation rates in hepatocyte or microsomal assays, generating quantitative structure–metabolism relationship (QSMR) data to guide halogen selection in lead optimization [1].

Monobromo Probe: Reduced Off-Target Polypharmacology

The monobromo substitution pattern of CAS 77300-98-2 reduces the risk of poly-halogenated off-target pharmacology inherent in the 6,8-dibromo derivative (CAS 77300-87-9), which carries two bromine atoms capable of engaging multiple aromatic cage domains simultaneously [1]. For chemical biology programs requiring a selective probe with a single halogen-driven interaction, CAS 77300-98-2 is the preferred procurement choice [1].

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